Octahydropyrrolo[1,2-a]pyrazine dihydrochloride
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Overview
Description
Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a heterocyclic organic compound . It has a molecular formula of C7H16Cl2N2 and a molecular weight of 199.12 . It is a white solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2.2ClH/c1-2-7-6-8-3-5-9(7)4-1;;/h7-8H,1-6H2;2*1H . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 199.12 .Scientific Research Applications
Synthesis Methods
New Synthesis Routes : Research indicates new methods for synthesizing octahydropyrrolo[1,2-a]pyrazine. For instance, a study outlines a novel route starting from 3,4-dihydropyrrolo[1,2-a]pyrazines, which are more easily accessible (Likhosherstov, Peresada, & Skoldinov, 1993).
Efficient Synthesis Methods : Another study presents a new and efficient method for preparing octahydropyrrolo[1,2-a]pyrazine, involving the use of 1,3-dichloro-2-propanol and N-tosylated diethylenetriamine, confirmed by spectroscopy and X-ray diffraction techniques (Liang, Wu, Zhang, & Wu, 2004).
Biological and Medicinal Applications
Inhibitors of Apoptosis Proteins (IAP) Antagonists : Octahydropyrrolo[1,2-a]pyrazine derivatives have been identified as potent IAP antagonists. This discovery is significant for cancer research, as these compounds show strong growth inhibition in breast cancer cells and have favorable pharmacokinetic profiles (Asano et al., 2013).
Optoelectronic Applications : The compound has been involved in the synthesis of dipyrrolopyrazine (DPP) derivatives, which are used in organic optoelectronic materials. This shows the potential of octahydropyrrolo[1,2-a]pyrazine derivatives in the field of optoelectronics (Meti, Lee, Yang, & Gong, 2017).
Precursors for Antibacterial Quinolones : It also serves as a precursor for a new series of antibacterial quinolones, showcasing its importance in the development of new antibacterial agents (Gubert, Braojos, Sacristan, & Ortiz, 1991).
Chemical Properties and Reactions
Formation of Salts and Cycloaddition Reactions : Studies have explored the chemistry of octahydropyrrolo[1,2-a]pyrazine, including its ability to form salts and undergo 1,3-dipolar cycloaddition reactions, which are significant in synthetic organic chemistry (Mínguez et al., 1996).
Applications in Synthesis of CNS Agents : Research also includes the synthesis of optically active forms for use as central nervous system (CNS) agents, demonstrating the compound's versatility in pharmaceutical applications (Urban, Breitenbach, Murtiashaw, & Vanderplas, 1995).
Mechanism of Action
Target of Action
Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a novel drug with inhibitory activity against TNF-α and adenosine A1 receptors . These targets play crucial roles in the body’s immune response and neurological functions, respectively.
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by TNF-α and adenosine A1 receptors. TNF-α is involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. Adenosine A1 receptors play a role in the release of neurotransmitters. The downstream effects of these pathways include changes in immune response and neurological functions .
Result of Action
The molecular and cellular effects of this compound’s action include changes in immune response and neurological functions due to the inhibition of TNF-α and adenosine A1 receptors . These changes could potentially be harnessed for therapeutic purposes.
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Octahydropyrrolo[1,2-a]pyrazine dihydrochloride involves the cyclization of a precursor compound followed by a reduction step to form the final product.", "Starting Materials": [ "2,5-dimethylpyrrole", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "sodium borohydride", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 2,5-dimethylpyrrole is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a Lewis acid catalyst to form the precursor compound.", "Step 2: The precursor compound is then cyclized using a reducing agent such as sodium borohydride to form Octahydropyrrolo[1,2-a]pyrazine.", "Step 3: The resulting Octahydropyrrolo[1,2-a]pyrazine is then treated with hydrochloric acid to form Octahydropyrrolo[1,2-a]pyrazine dihydrochloride.", "Step 4: The final product is isolated by filtration and washed with water to remove any impurities." ] } | |
CAS No. |
1187928-47-7 |
Molecular Formula |
C7H15ClN2 |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-2-7-6-8-3-5-9(7)4-1;/h7-8H,1-6H2;1H |
InChI Key |
UMFVXZFBUOWRIS-UHFFFAOYSA-N |
SMILES |
C1CC2CNCCN2C1.Cl.Cl |
Canonical SMILES |
C1CC2CNCCN2C1.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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